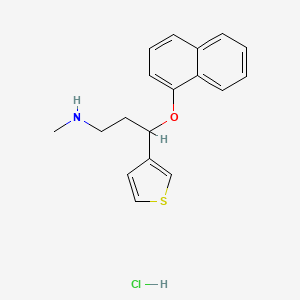
N-Desacetyl Lacosamide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desacetyl Lacosamide Hydrochloride is a derivative of Lacosamide, a third-generation antiepileptic drug. This compound is known for its role in the treatment of partial-onset seizures and is characterized by its chemical formula C11H17ClN2O2 and molecular weight of 244.72 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl Lacosamide Hydrochloride involves several steps. One of the common methods includes the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . The key intermediate, 4-phosphate, is used to enhance both chemical and chiral purity . The reaction conditions typically involve the use of phosphoric acid as a counterion to improve the purity of the intermediate .
Industrial Production Methods
Industrial production of N-Desacetyl Lacosamide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography and preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired chiral purity .
化学反应分析
Types of Reactions
N-Desacetyl Lacosamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
N-Desacetyl Lacosamide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methods and the study of reaction mechanisms.
Biology: It is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the development and production of antiepileptic drugs.
作用机制
N-Desacetyl Lacosamide Hydrochloride exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This mechanism stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability without affecting physiological function . The molecular targets involved include the sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons .
相似化合物的比较
Similar Compounds
Lacosamide: The parent compound, used for the treatment of partial-onset seizures.
O-Desmethyl Lacosamide: Another derivative with similar pharmacological properties.
Rufinamide: An antiepileptic drug with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
N-Desacetyl Lacosamide Hydrochloride is unique due to its specific mechanism of action, which involves the selective enhancement of sodium channel slow inactivation. This property distinguishes it from other antiepileptic drugs that typically affect fast inactivation of sodium channels .
属性
CAS 编号 |
1322062-76-9 |
|---|---|
分子式 |
C11H17ClN2O2 |
分子量 |
244.72 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-Amino-N-benzyl-3-methoxy-propionamide HCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


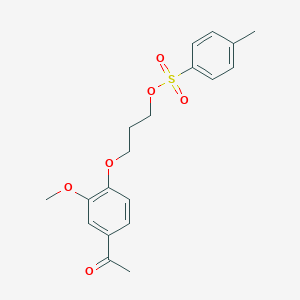
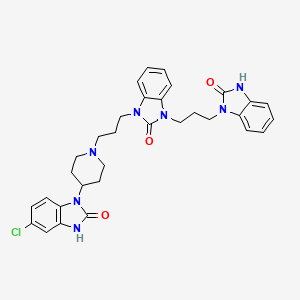


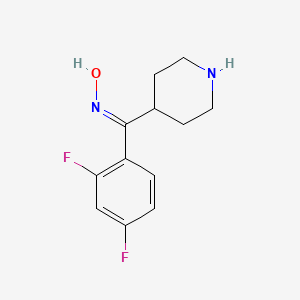
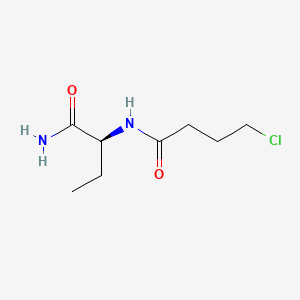

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

